molecular formula C28H33N3O9S B12727973 Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate CAS No. 102853-96-3

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate

Cat. No.: B12727973
CAS No.: 102853-96-3
M. Wt: 587.6 g/mol
InChI Key: KKLFBILPCSTLHT-SPIKMXEPSA-N
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Description

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate is a derivative of phenothiazine, a well-known S, N heterocyclic molecule Phenothiazine and its derivatives are highly versatile compounds with a broad range of applications due to their unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate, the synthetic route may involve the following steps:

    N-Substitution: Introduction of the N-(2-(diethylamino)ethyl)glycyl group at the nitrogen atom of the phenothiazine core.

    Dimaleate Formation: Reaction with maleic acid to form the dimaleate salt.

The reaction conditions for these steps may include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of phenothiazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine derivatives, including phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate, can undergo various chemical reactions such as:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitrogen or sulfur atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenothiazine derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .

Scientific Research Applications

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

Comparison with Similar Compounds

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate can be compared with other phenothiazine derivatives, such as:

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Chlorpromazine: A widely used antipsychotic drug with similar structural features.

    Thioridazine: Another antipsychotic drug with a similar core structure but different substituents.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .

Properties

CAS No.

102853-96-3

Molecular Formula

C28H33N3O9S

Molecular Weight

587.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C20H25N3OS.2C4H4O4/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23;2*5-3(6)1-2-4(7)8/h5-12,21H,3-4,13-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

KKLFBILPCSTLHT-SPIKMXEPSA-N

Isomeric SMILES

CCN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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